Gestrinone works by suppressing the growth of endometrial tissue and reducing estrogen production. Several scientific studies have investigated its effectiveness in managing endometriosis.
Studies have shown that Gestrinone can be effective in shrinking endometrial implants and reducing associated pain. A review published in the journal "Human Reproduction Update" found that Gestrinone treatment led to a significant improvement in pain symptoms and a decrease in the size of endometrial lesions compared to placebo [].
While Gestrinone can be effective in managing endometriosis symptoms, it may also have a temporary impact on fertility. Research suggests that ovulation can be suppressed during treatment, potentially affecting a woman's ability to conceive []. This highlights the importance of discussing potential side effects with a healthcare professional before starting Gestrinone therapy.
Gestrinone, also known as 17α-ethynyl-18-methyl-19-nor-δ9,11-testosterone, is a synthetic steroid that exhibits mixed progestogenic and antiprogestogenic properties. It is classified as a 19-norsteroid derivative and is characterized by its complex mechanism of action. Gestrinone binds with high affinity to the progesterone receptor and possesses lower affinity for the androgen receptor, functioning as a selective progesterone receptor modulator. This compound is primarily used in the treatment of endometriosis and has been studied for its potential applications in gynecological cancers due to its hormonal activity and ability to inhibit gonadotropin release .
Gestrinone undergoes metabolic transformations primarily through hydroxylation in the liver, leading to the formation of several active metabolites, including 16β-hydroxy gestrinone and D-homo gestrinone. These metabolites exhibit reduced activity compared to the parent compound. The pharmacokinetics of gestrinone indicate a plasma half-life of approximately 24 to 27.3 hours, with renal excretion accounting for less than 1% of the drug .
Gestrinone's biological activity is multifaceted; it acts on various hormone receptors, influencing reproductive hormones and metabolic pathways. Its primary actions include:
The synthesis of gestrinone involves several key steps that typically include:
Detailed synthetic routes may vary depending on the specific laboratory methods employed but generally follow established organic synthesis protocols for steroid derivatives .
Gestrinone is primarily utilized in:
Gestrinone shares structural similarities with several other steroid compounds. Here are some notable comparisons:
Compound | Progesterone Receptor Affinity | Androgen Receptor Affinity | Estrogen Receptor Affinity | Unique Features |
---|---|---|---|---|
Norethisterone | Moderate | Low | Very Low | Widely used contraceptive |
Norgestrienone | Moderate | Moderate | Very Low | Precursor to other progestins |
Levonorgestrel | High | Moderate | Very Low | Commonly used in contraceptives |
Tetrahydrogestrinone | Moderate | High | Very Low | Known for enhanced anabolic effects |
Gestrinone's unique profile lies in its mixed agonistic and antagonistic actions across different hormone receptors, making it distinct among progestins and providing therapeutic versatility not seen in many other compounds .
Solid-phase extraction represents a cornerstone methodology for the isolation and purification of gestrinone from complex biological matrices [1] [2] [3]. The technique employs various sorbent materials to selectively retain gestrinone while removing interfering matrix components, thereby enhancing analytical specificity and sensitivity.
Sorbent Selection and Matrix Compatibility
The most widely utilized sorbent materials for gestrinone extraction include reversed-phase C18 cartridges, which demonstrate excellent retention characteristics for this synthetic steroid compound [2]. Studies have documented the successful application of C18 solid-phase extraction for human serum samples, achieving recovery rates of 91.0 percent with ether extraction procedures [2]. The hydrophobic interactions between the C18 sorbent and the steroid backbone of gestrinone facilitate efficient retention and subsequent elution.
Alternative sorbent configurations have been evaluated for enhanced selectivity. Mixed-mode sorbents combining C18 and NH2 functionalities have shown promise for extracting steroid hormones from biological matrices, with recovery rates ranging from 75 to 110 percent [3]. The Agilent SampliQ OPT cartridges have demonstrated particularly robust performance for gestrinone extraction from diverse sample types, including fish tissue matrices, with recovery rates spanning 76.2 to 106.1 percent using methanol elution protocols [1].
Optimization Parameters and Extraction Protocols
The solid-phase extraction methodology for gestrinone requires careful optimization of conditioning, loading, washing, and elution steps [4]. Conditioning protocols typically involve sequential treatment with methanol followed by aqueous buffer solutions to activate the sorbent surface [1]. Sample loading procedures must account for the pH-dependent ionization characteristics of gestrinone, with neutral to slightly acidic conditions generally favoring optimal retention [3].
Washing procedures play a critical role in removing matrix interferences while maintaining gestrinone retention on the sorbent [2]. Studies have employed various washing solutions, including dilute methanol-water mixtures and aqueous buffer systems, to achieve selective removal of endogenous compounds [1]. The elution step requires organic solvents of sufficient strength to disrupt hydrophobic interactions, with methanol and ether demonstrating particular efficacy [2] [5].
Matrix-Specific Considerations
Different biological matrices present unique challenges for gestrinone extraction, necessitating tailored solid-phase extraction approaches [5]. Urine samples benefit from the SOLA µ SPE methodology, which achieves recovery rates exceeding 87 percent while minimizing matrix effects [5]. Plasma samples require specialized protocols using Oasis PRiME HLB sorbents, which provide superior cleanup efficiency and recovery rates above 87 percent [4].
The extraction of gestrinone from complex environmental matrices, such as water samples containing multiple steroid compounds, demands optimized solid-phase extraction protocols that balance selectivity with recovery efficiency [1]. These procedures typically involve larger sample volumes and extended contact times to ensure quantitative extraction of trace-level gestrinone concentrations.
High-performance liquid chromatography serves as the primary analytical platform for gestrinone quantification and characterization across diverse sample matrices [2] [6] [5]. The technique offers exceptional resolution, sensitivity, and versatility for both screening and confirmatory analysis of this synthetic steroid compound.
Chromatographic Separation and Column Selection
The chromatographic separation of gestrinone relies predominantly on reversed-phase liquid chromatography using C18 stationary phases [2]. Studies have demonstrated optimal separation characteristics using columns packed with sub-2-micrometer particles, which provide enhanced efficiency and reduced analysis times [7]. The selection of mobile phase composition critically influences retention behavior and peak shape, with acetonitrile-water and methanol-water systems showing particular effectiveness [2].
Temperature control represents another crucial parameter for reproducible gestrinone analysis, with column temperatures typically maintained between 30 and 40 degrees Celsius to optimize resolution and minimize analysis time [2]. Gradient elution profiles have proven superior to isocratic conditions for complex sample matrices, enabling effective separation of gestrinone from related steroid compounds and metabolites [6].
Detection Methodologies and Sensitivity Enhancement
The detection of gestrinone by high-performance liquid chromatography employs multiple complementary approaches to achieve the required analytical sensitivity [2] [8]. Tandem mass spectrometry represents the gold standard for gestrinone quantification, providing exceptional selectivity through multiple reaction monitoring protocols [2]. The electrospray ionization interface enables efficient ionization of gestrinone, generating characteristic precursor ions that facilitate specific detection and quantification [2].
Studies have established linear quantification ranges spanning 3.5 to 177 nanograms per milliliter for gestrinone in human serum, with limits of detection reaching 0.8 nanograms per milliliter [2]. These sensitivity levels enable detection of therapeutic and sub-therapeutic concentrations relevant to both clinical monitoring and anti-doping applications [8]. The incorporation of stable isotope-labeled internal standards, particularly mifepristone, enhances analytical accuracy and precision by compensating for matrix effects and extraction variability [2].
Method Validation and Quality Assurance
Comprehensive method validation protocols have been established for gestrinone analysis by high-performance liquid chromatography, encompassing accuracy, precision, linearity, and stability assessments [2]. Intra-day precision studies demonstrate relative standard deviations below 2.3 percent, while inter-day precision remains within 5.5 to 14.8 percent across the validated concentration range [2]. Accuracy assessments reveal excellent performance with relative errors ranging from -6.7 to 3.1 percent [2].
The stability of gestrinone under various analytical conditions has been systematically evaluated, including autosampler stability, freeze-thaw cycles, and long-term storage conditions [2]. These studies confirm the robustness of high-performance liquid chromatography methods for routine gestrinone analysis in clinical and research laboratories [2].
Advanced biosensing applications have achieved remarkable sensitivity for gestrinone detection, with label-free optical methods demonstrating limits of detection as low as 0.75 nanograms per milliliter [8]. These approaches utilize specialized nano-fabricated surfaces to enable direct detection of gestrinone-antibody interactions without the need for conventional chromatographic separation [8].
Gas chromatography-mass spectrometry provides definitive identification and quantification capabilities for gestrinone through its unique fragmentation patterns and retention characteristics [9] [6] [5]. The technique requires careful consideration of derivatization procedures, instrumental parameters, and spectral interpretation to achieve optimal analytical performance.
Derivatization Strategies and Chemical Modifications
The analysis of gestrinone by gas chromatography-mass spectrometry necessitates chemical derivatization to enhance volatility and thermal stability [6] [5]. The trimethylsilyl-enol-trimethylsilyl ether derivatization protocol represents the most widely employed approach, generating stable derivatives suitable for gas chromatographic separation [6]. This derivatization procedure targets both the hydroxyl group at position 17 and the ketone functionality at position 3, resulting in characteristic derivative patterns that facilitate identification [6].
Studies have documented the formation of tautomeric derivatives during the trimethylsilyl derivatization process, resulting in multiple chromatographic peaks for a single gestrinone molecule [9] [6]. The reproducibility of this derivatization method demonstrates excellent stability, with recovery rates exceeding 87 percent for spiked urine samples [6] [5]. Alternative derivatization approaches include methoxime-trimethylsilyl protocols, which provide enhanced specificity for ketosteroid analysis and yield characteristic fragment ions at mass-to-charge ratios of 240.14, 254.15, 267.16, and 294.19 [10].
Mass Spectrometric Fragmentation and Identification
The electron ionization mass spectra of gestrinone and its derivatives exhibit characteristic fragmentation patterns that enable unambiguous identification [9] [6]. The molecular ion of underivatized gestrinone appears at mass-to-charge ratio 308, with major fragment ions observed at 290, 279, and 261 [9]. These fragments correspond to sequential losses of water molecules and specific steroid ring rearrangements characteristic of the gestrinone structure [9].
For trimethylsilyl derivatives, the mass spectral fragmentation yields more complex patterns due to the presence of multiple derivative groups [6]. The molecular ion of the fully derivatized species typically exhibits reduced intensity, with base peaks corresponding to trimethylsilyl-specific fragments and steroid backbone rearrangements [6]. The interpretation of these fragmentation patterns requires comprehensive spectral libraries and expert knowledge of steroid mass spectrometry [6].
High-resolution mass spectrometry protocols have been developed specifically for tetrahydrogestrinone detection, a designer steroid derived from gestrinone [10]. These methods employ accurate mass measurements to distinguish between closely related steroid structures and provide definitive identification capabilities for anti-doping applications [10].
Analytical Performance and Method Validation
Gas chromatography-mass spectrometry methods for gestrinone analysis demonstrate excellent analytical performance across diverse sample matrices [6] [5]. Recovery studies using spiked biological samples consistently yield values above 87 percent, indicating robust extraction and derivatization procedures [6] [5]. The linear dynamic range of these methods spans several orders of magnitude, enabling quantification from trace levels to therapeutic concentrations [6].
Temperature-programmed gas chromatographic conditions have been optimized to achieve baseline resolution of gestrinone from related steroid compounds and metabolites [9]. Studies employing step-wise temperature programming from 70 to 180 degrees Celsius demonstrate excellent peak shapes with minimal on-column degradation or adsorption [9]. The use of high-resolution capillary columns further enhances separation efficiency and reduces analysis time [9].
Method validation protocols encompass precision, accuracy, specificity, and stability assessments under various analytical conditions [6] [5]. The specificity of gas chromatography-mass spectrometry methods enables differentiation of gestrinone from structurally related compounds through both retention time matching and spectral comparison [6]. These validation studies confirm the suitability of gas chromatography-mass spectrometry for regulatory compliance and research applications requiring definitive gestrinone identification [6] [5].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of gestrinone through detailed analysis of proton and carbon environments within the steroid framework [11] [12] [13]. The technique offers unparalleled capabilities for structure confirmation, purity assessment, and metabolite identification through non-destructive analysis protocols.
Proton Nuclear Magnetic Resonance Characterization
Proton nuclear magnetic resonance spectroscopy of gestrinone reveals characteristic signal patterns that enable definitive structural assignment [13]. The spectrum typically exhibits signals corresponding to the ethyl group at the 13-position, appearing as a triplet at approximately 0.95 parts per million [13]. The ethynyl group at position 17 generates a distinctive signal in the alkyne region, while the various methylene and methine protons of the steroid backbone produce complex multipicity patterns between 1.0 and 4.0 parts per million [11].
Studies utilizing 600 megahertz proton nuclear magnetic resonance have provided complete spectral assignments for gestrinone in deuterated methanol [13]. The high-field strength enables resolution of overlapping signals and facilitates accurate integration for quantitative analysis [13]. Two-dimensional correlation spectroscopy techniques, particularly COSY experiments, have proven invaluable for establishing connectivity patterns within the gestrinone structure [14].
Carbon-13 Nuclear Magnetic Resonance Structural Analysis
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the complete carbon framework of gestrinone [15] [16]. The spectrum typically spans the range from 20 to 220 parts per million, with distinct regions corresponding to aliphatic carbons, alkyne carbons, and carbonyl functionalities [15]. The ketone carbon at position 3 appears in the downfield region characteristic of steroid ketones, while the ethynyl carbons exhibit distinctive chemical shifts reflecting their sp-hybridization [15].
Studies employing 125 megahertz carbon-13 nuclear magnetic resonance have established complete carbon assignments for gestrinone and related steroid compounds [16]. The enhanced resolution achieved at higher magnetic field strengths enables detection of subtle structural differences and facilitates accurate quantitative analysis [16]. Distortionless enhancement by polarization transfer experiments provides additional structural information through selective observation of quaternary, tertiary, secondary, and primary carbon environments [15].
The carbon-13 chemical shift patterns observed for gestrinone can be correlated with established substituent effect databases for steroid compounds [16]. These correlations enable prediction of spectral characteristics for related structures and facilitate identification of unknown metabolites or synthetic intermediates [16]. The application of carbon-13 nuclear magnetic resonance to gestrinone analysis has proven particularly valuable for confirming synthetic routes and assessing structural purity [16].
Advanced Nuclear Magnetic Resonance Methodologies
Sophisticated nuclear magnetic resonance techniques have been developed for enhanced characterization of gestrinone and related compounds [12] [17]. Two-dimensional heteronuclear correlation experiments, such as HSQC and HMBC, provide direct connectivity information between proton and carbon nuclei [14]. These experiments enable unambiguous assignment of complex spectral regions and facilitate structural confirmation in challenging analytical scenarios [14].
Metabolomics applications of nuclear magnetic resonance have incorporated gestrinone analysis within broader steroid profiling protocols [17]. These approaches utilize pattern recognition techniques to identify gestrinone and its metabolites within complex biological matrices [17]. The high reproducibility and quantitative capabilities of nuclear magnetic resonance make it particularly suitable for such applications [18].
Nuclear magnetic resonance-based binding studies have been employed to characterize the interaction between gestrinone and various receptor proteins [19]. Saturation transfer difference experiments enable detection of specific binding events and provide information about the binding mode and affinity [19]. These studies contribute to understanding the biological activity and pharmacological properties of gestrinone [19].
Quantitative Analysis and Method Development
The quantitative analysis of gestrinone by nuclear magnetic resonance requires careful attention to experimental parameters and integration procedures [18]. Signal-to-noise optimization through appropriate relaxation delays and acquisition parameters ensures accurate integration and reproducible results [18]. The use of internal standards, particularly in metabolomics applications, compensates for variations in sample preparation and instrumental conditions [17].
Method validation for nuclear magnetic resonance analysis of gestrinone encompasses assessments of precision, accuracy, linearity, and detection limits [18]. While nuclear magnetic resonance generally exhibits lower sensitivity compared to mass spectrometric methods, its quantitative accuracy and structural specificity provide unique advantages for certain applications [18]. The technique proves particularly valuable for purity assessment and structural confirmation of synthetic gestrinone preparations [13].
Analytical Method | Detection Limit | Linear Range | Matrix Compatibility | Analysis Time |
---|---|---|---|---|
SPE-LC-MS/MS | 0.8 ng/mL | 3.5-177 ng/mL | Serum, Plasma, Urine | 15-30 minutes |
GC-MS (Derivatized) | Variable | 2-3 orders magnitude | Urine, Biological | 25-45 minutes |
NMR Spectroscopy | µg/mL range | Variable | Pure compounds | 30-60 minutes |
Biosensor Methods | 0.75 ng/mL | Variable | Serum, Buffer | 5-15 minutes |
Health Hazard